1-(6-(Methylsulfonamido)pyridin-3-yl)-1H-indazole-3-carboxylic acid
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Overview
Description
1-(6-(Methylsulfonamido)pyridin-3-yl)-1H-indazole-3-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a methylsulfonamido group at the 6-position and an indazole ring fused with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Methylsulfonamido)pyridin-3-yl)-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base, followed by hydrolysis and decarboxylation . Another approach involves the use of 2-aminopyridines with arylglyoxals and Meldrum’s acid in a multicomponent condensation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(Methylsulfonamido)pyridin-3-yl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the sulfonamido group or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can be used to replace the methylsulfonamido group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(6-(Methylsulfonamido)pyridin-3-yl)-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-(Methylsulfonamido)pyridin-3-yl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may block the activity of certain kinases or interfere with DNA replication in cancer cells . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness: 1-(6-(Methylsulfonamido)pyridin-3-yl)-1H-indazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both a sulfonamido group and a carboxylic acid group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12N4O4S |
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Molecular Weight |
332.34 g/mol |
IUPAC Name |
1-[6-(methanesulfonamido)pyridin-3-yl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H12N4O4S/c1-23(21,22)17-12-7-6-9(8-15-12)18-11-5-3-2-4-10(11)13(16-18)14(19)20/h2-8H,1H3,(H,15,17)(H,19,20) |
InChI Key |
FLFQKUOFAOYZCF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=NC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O |
Origin of Product |
United States |
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